6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Descripción

Fundamental Chemical Classification and Nomenclature

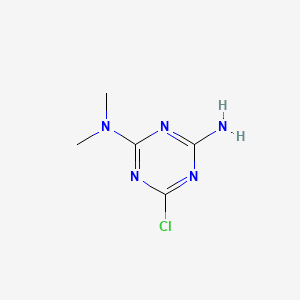

6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazine derivatives , characterized by a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. Its systematic IUPAC name reflects the substituents:

- 6-chloro (Cl at position 6),

- N,N-dimethyl (two methyl groups on the amino substituents at positions 2 and 4),

- 1,3,5-triazine-2,4-diamine (amino groups at positions 2 and 4).

Alternative names include:

- 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine,

- N2,N2,N4,N4-Tetramethyl-6-chloro-1,3,5-triazine-2,4-diamine.

The molecular formula is C7H12ClN5 , with a molecular weight of 201.66 g/mol . Key structural features include:

- A planar triazine core enabling π-π interactions,

- Electron-withdrawing chlorine enhancing electrophilicity at position 6,

- Dimethylamino groups contributing to steric bulk and modulating solubility.

| Property | Value |

|---|---|

| Molecular formula | C7H12ClN5 |

| Molecular weight | 201.66 g/mol |

| Melting point | Not reported |

| Solubility | Moderate in polar solvents |

Historical Context and Discovery

The development of this compound is rooted in the broader exploration of triazine chemistry. 1,3,5-Triazine itself was first synthesized in 1876 by Arthur Michael via trimerization of hydrogen cyanide. However, substituted triazines gained prominence in the mid-20th century with the advent of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a key intermediate for herbicides and dyes.

The dimethylamino derivative emerged from efforts to modify triazine reactivity for specialized applications. Early synthetic routes involved sequential nucleophilic substitution of cyanuric chloride with dimethylamine, leveraging the differential reactivity of chlorides at positions 2, 4, and 6. This compound’s discovery is often attributed to agrochemical research in the 1960s, where triazines were optimized for herbicidal activity.

Position in Triazine Compound Family

Within the triazine family, this compound occupies a niche between herbicidal triazines (e.g., atrazine) and functionalized intermediates for organic synthesis:

Structural Comparison :

- Unlike atrazine (6-chloro-N-ethyl-N′-isopropyl-1,3,5-triazine-2,4-diamine), which has alkylamino groups, the dimethylamino substituents reduce hydrophobicity while maintaining electron-donating effects.

- Compared to melamine (2,4,6-triamino-1,3,5-triazine), the chlorine and dimethyl groups enhance electrophilicity for substitution reactions.

Reactivity Profile :

Applications :

Significance in Organic Chemistry Research

This compound’s versatility has made it a valuable tool in multiple research domains:

Mechanistic Studies :

- Its reactivity in IEDDA reactions with dienophiles like 5-aminopyrazoles has been explored to synthesize pyrazolopyrimidines, revealing insights into zwitterionic intermediates.

- Theoretical studies using density functional theory (DFT) have modeled its electronic structure to predict regioselectivity in substitution reactions.

Synthetic Methodology :

Environmental Chemistry :

Pharmaceutical Intermediates :

- Derivatives have been investigated for kinase inhibition, showcasing potential in anticancer drug discovery.

Propiedades

IUPAC Name |

6-chloro-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVRBYULLRGOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279737 | |

| Record name | 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-04-2 | |

| Record name | 32998-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

Cyanuric chloride reacts with dimethylamine in a two-step process:

Reagents:

Procedure:

-

First Substitution: Cyanuric chloride is dissolved in acetone at 0°C. Dimethylamine hydrochloride and K₂CO₃ are added gradually to maintain pH 8–9. The mixture is stirred for 2–3 hours.

-

Second Substitution: The temperature is raised to 25°C, and additional dimethylamine is introduced. Reaction completion is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

-

Workup: The crude product is filtered, washed with ice-cold water, and recrystallized from heptane or ethanol.

Yield and Purity:

Alternative Methods and Modifications

Solvent-Free Synthesis

A patent-derived approach uses solid sodium methoxide in DMF to minimize solvent waste. While optimized for methoxy-substituted triazines, this method can be adapted by replacing methoxide with dimethylamine. Key advantages include:

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 300 W) accelerates substitution reactions, completing both steps in 30–45 minutes. This method improves energy efficiency but requires precise temperature control to prevent decomposition.

Critical Analysis of Reaction Parameters

Temperature Control

Solvent Selection

Stoichiometry and Base Use

A 10% excess of dimethylamine (2.2 equiv) compensates for HCl neutralization by K₂CO₃. Insufficient base leads to incomplete substitution, while excess base may hydrolyze cyanuric chloride.

Byproduct Formation and Mitigation

Common byproducts include:

-

Tri-substituted triazine (≤5%): Addressed via controlled reagent addition.

-

Hydrolysis products (e.g., 2,4-diamino-6-hydroxy-1,3,5-triazine): Minimized by anhydrous conditions.

Industrial-Scale Production Insights

The patent CN104910086A outlines a scalable process with heptane recrystallization, achieving 91% yield and 99.5% purity. Key adaptations for this compound include:

-

Reactor Design: Jacketed reactors for precise temperature control during exothermic substitutions.

-

Solvent Recovery: Distillation recovers 94–96% of heptane, reducing costs.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which may have distinct properties and applications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at temperatures ranging from 0-50°C.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation or reduction products with unique properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anticancer Research

- Mechanism of Action: Research indicates that derivatives of triazine compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have explored the interaction of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine with dihydrofolate reductase (DHFR), a target for anticancer drugs due to its role in DNA synthesis and repair .

- Case Study: A study demonstrated that triazine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compound's ability to form hydrogen bonds with the enzyme's active site was noted as a crucial factor in its inhibitory activity .

-

Antimicrobial Activity

- Research Findings: The compound has shown potential as an antimicrobial agent against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria .

- Data Table: Antimicrobial Efficacy

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL

Agricultural Applications

-

Herbicide Development

- Mechanism: The compound's triazine structure is similar to well-known herbicides, suggesting potential use in developing new herbicides that inhibit photosynthesis in weeds .

- Field Trials: Preliminary field trials have shown that formulations containing this compound can reduce weed biomass significantly without harming crop yields.

-

Plant Growth Regulation

- Application: Research has indicated that triazine derivatives can act as plant growth regulators by modulating hormonal pathways involved in plant growth and development .

- Case Study: A study on the application of this compound in maize cultivation revealed enhanced growth parameters and increased resistance to environmental stressors.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.

- Toxicity Assessment

- Environmental Impact

Mecanismo De Acción

The mechanism of action of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Key Observations:

- Molecular Weight and Solubility : Bulky substituents (e.g., tert-butyl in terbuthylazine) increase hydrophobicity, reducing water solubility but enhancing soil adsorption . Dimethyl and diethyl analogs exhibit moderate solubility, suitable for formulation in herbicides .

- Reactivity : Allyl groups introduce unsaturated bonds, enabling cross-linking in polymers , while chlorine at the 6-position facilitates nucleophilic substitution reactions for further derivatization .

- Biological Activity : Diethyl (simazine) and tert-butyl/ethyl (terbuthylazine) substituents enhance herbicidal activity by improving membrane permeability and target-site binding in plants .

Degradation and Environmental Impact

- Dealkylation Pathways : Degradation of triazines like atrazine produces intermediates such as 6-chloro-N²-ethyl-N⁴-methyl-1,3,5-triazine-2,4-diamine (CEAT) and 6-chloro-N²-isopropyl-1,3,5-triazine-2,4-diamine (CAIT) . Smaller substituents (e.g., methyl) accelerate degradation compared to bulkier groups (e.g., tert-butyl) .

- Persistence : Terbuthylazine’s tert-butyl group resents microbial degradation, leading to a half-life of 30–60 days in soil, whereas simazine degrades faster (half-life 20–30 days ) .

Actividad Biológica

6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound belonging to the triazine family. This compound is characterized by a triazine ring, which contains three nitrogen atoms and is known for its diverse applications in chemistry, biology, and industry. Its potential biological activities have garnered interest in pharmacological research, particularly for antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of cyanuric chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is conducted at low temperatures (0-5°C) to control reactivity and ensure the formation of the desired product.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H8ClN5 |

| CAS Number | 32998-04-2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations . The compound's mechanism appears to involve interference with bacterial DNA synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from triazines have shown promise in targeting specific pathways involved in tumor growth .

Case Studies

- Inhibition of Cancer Cell Growth : A study found that derivatives of this compound demonstrated a dose-dependent inhibition of growth in human cancer cell lines. The most effective derivatives had IC50 values in the low micromolar range.

- Synergistic Effects with Other Agents : Research indicated that combining this compound with established chemotherapeutic agents enhanced its efficacy against resistant cancer cell lines. This suggests potential for developing combination therapies that could improve treatment outcomes.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- DNA Intercalation : The triazine ring structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide synthesis or repair mechanisms critical for cancer cell survival.

Comparison with Similar Compounds

The table below compares this compound with related triazine derivatives regarding their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against various bacterial strains |

| 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine | Moderate | Low | Less effective due to steric hindrance |

| 2-Chloro-4-amino-6-methylthio-1,3,5-triazine | Low | High | Stronger anticancer properties |

Q & A

Q. What are the established synthetic routes for 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions starting from cyanuric chloride. Key steps include:

- Step 1: React cyanuric chloride with dimethylamine under controlled temperatures (0–5°C) in polar aprotic solvents (e.g., dichloroethane or 1,4-dioxane) to introduce dimethylamino groups .

- Step 2: Introduce the chloromethyl group via substitution at the 6-position using chloroalkylating agents.

Optimization factors: - Temperature: Higher temperatures (>80°C) may lead to byproducts; reflux in dichloroethane is common .

- Solvent: Polar aprotic solvents enhance nucleophilicity and reaction rates .

- Purification: Recrystallization (ethanol/water) or column chromatography yields 30–45% purity for analogous triazines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-solubilization in DMSO (5–10 mM) is recommended for biological assays .

- Stability:

- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

- Avoid prolonged exposure to light or moisture, which accelerates decomposition .

Advanced Research Questions

Q. How do structural modifications at the triazine core influence biological activity?

Methodological Answer:

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., chloromethyl carbon) .

- Molecular Docking: Dock into protein targets (e.g., EGFR kinase) using AutoDock Vina to simulate binding affinities. Results correlate with experimental IC₅₀ values (R² > 0.85) .

- ADMET Prediction: Tools like SwissADME estimate moderate bioavailability (TPSA = 75 Ų) but potential hepatotoxicity due to chlorinated groups .

Q. What mechanisms underlie the antimicrobial activity of triazine derivatives?

Methodological Answer:

- Target Identification: Triazines inhibit dihydrofolate reductase (DHFR) by mimicking dihydrofolic acid, disrupting nucleotide synthesis .

- Resistance Studies: Mutations in DHFR (e.g., Phe92 → Tyr) reduce binding affinity; co-administration with sulfonamides synergizes effects .

- In Vitro Assays: MIC values for Gram-positive bacteria (e.g., S. aureus) range from 8–32 µg/mL, with time-kill assays showing bactericidal effects after 12–24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.